molecular formula C11H15N3O3 B5475253 N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclohexanecarboxamide

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclohexanecarboxamide

Cat. No.: B5475253
M. Wt: 237.25 g/mol
InChI Key: XQWDRKBCFUAHKM-UHFFFAOYSA-N
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Description

The compound “N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)cyclohexanecarboxamide” is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pterins .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) attached to a cyclohexanecarboxamide group. The 2,4-dioxo- indicates the presence of two carbonyl (C=O) groups at the 2nd and 4th positions of the pyrimidine ring .


Chemical Reactions Analysis

As for the chemical reactions, it would depend on the exact conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the carbonyl groups and the amide group in the structure suggest that it might form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its specific biological targets. Pyrimidine derivatives are found in many drugs, where they can have various mechanisms of action .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising biological activity, it could be studied further as a potential drug .

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-9(7-4-2-1-3-5-7)13-8-6-12-11(17)14-10(8)16/h6-7H,1-5H2,(H,13,15)(H2,12,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWDRKBCFUAHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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